molecular formula C19H31NO4Si B11835810 (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid

Cat. No.: B11835810
M. Wt: 365.5 g/mol
InChI Key: LGUPWMJTDJYUCW-ZBFHGGJFSA-N
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Description

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyldimethylsilyl group, a phenylethylamine moiety, and a pentanoic acid backbone, making it a unique molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of Amide Bond: The protected intermediate is then reacted with ®-1-phenylethylamine to form the amide bond.

    Oxidation: The resulting compound undergoes oxidation to introduce the keto group.

    Deprotection: Finally, the tert-butyldimethylsilyl group is removed under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides and thioamides.

Scientific Research Applications

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-((®-1-phenylethyl)amino)pentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H31NO4Si

Molecular Weight

365.5 g/mol

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid

InChI

InChI=1S/C19H31NO4Si/c1-14(15-10-8-7-9-11-15)20-17(21)12-16(13-18(22)23)24-25(5,6)19(2,3)4/h7-11,14,16H,12-13H2,1-6H3,(H,20,21)(H,22,23)/t14-,16+/m1/s1

InChI Key

LGUPWMJTDJYUCW-ZBFHGGJFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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